

# Spectroscopic Profile of Phoyunbene C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phoyunbene C**, a stilbenoid isolated from the orchid Pholidota yunnanensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

## **Spectroscopic Data**

The structural confirmation of **Phoyunbene C** was achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key quantitative data from these analyses are summarized in the tables below.

# Table 1: Nuclear Magnetic Resonance (NMR) Data for Phoyunbene C

The ¹H and ¹³C NMR spectra were recorded in acetone-d<sub>6</sub>. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).



| <sup>1</sup> H NMR (Acetone-d <sub>6</sub> ) | <sup>13</sup> C NMR (Acetone-d <sub>6</sub> ) |
|--|---|
| Position                                     | δ (ppm)                                       |
| 3-OH   | 8.01  |
| 3'-OH  | 7.95  |
| α  | 7.02  |
| β  | 6.89  |
| 2  | 6.55  |
| 4  | 6.27  |
| 6  | 6.55  |
| 2'   | 6.85  |
| 4'   | 6.34  |
| 6'   | 6.85  |
| 5-OCH₃                                       | 3.79  |

# Table 2: Infrared (IR) Spectroscopy Data for Phoyunbene C

The IR spectrum was obtained as a KBr pellet. The absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

| Functional Group | Absorption Band (cm <sup>-1</sup> ) |
|------------------|-------------------------------------|
| Hydroxyl (-OH)   | 3420                                |
| Aromatic C-H     | 1605, 1510                          |

# Table 3: Mass Spectrometry (MS) Data for Phoyunbene C

High-resolution electron spray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula.



| Ion               | m/z [M+Na]+ | Calculated | Observed |
|-------------------|-------------|------------|----------|
| Molecular Formula | C15H14O5Na  | 313.0739   | 313.0733 |

### **Experimental Protocols**

The following are the methodologies employed for the spectroscopic analysis of **Phoyunbene C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra were recorded on a Bruker AM-400 spectrometer. The samples were dissolved in acetone-d<sub>6</sub>. Chemical shifts were referenced to the solvent peaks. 2D NMR experiments (COSY, HMQC, and HMBC) were also performed to aid in the structural elucidation.

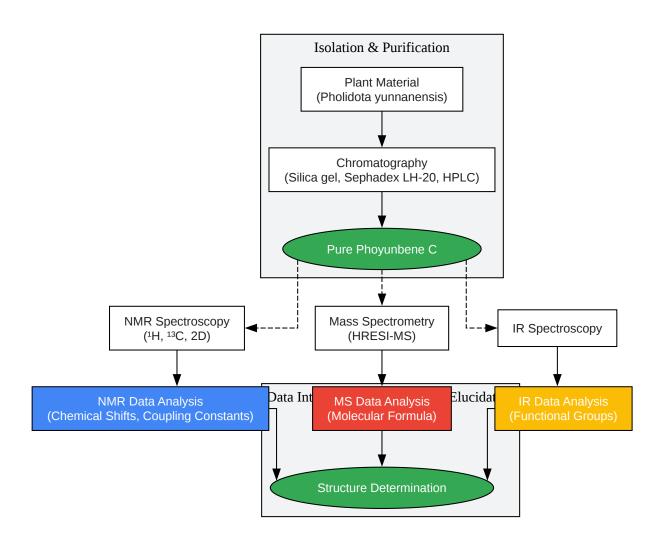
Infrared (IR) Spectroscopy: The IR spectrum was measured on a Bio-Rad FTS-135 spectrometer. The sample of **Phoyunbene C** was prepared as a KBr pellet for analysis.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an APEX II mass spectrometer utilizing electrospray ionization (ESI) in positive ion mode.

### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic identification of a natural product like **Phoyunbene C**.





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Caption: Workflow for the isolation and spectroscopic identification of **Phoyunbene C**.

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